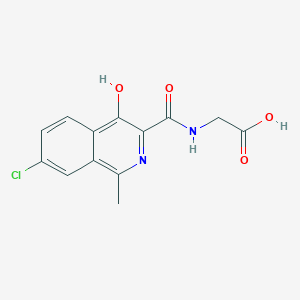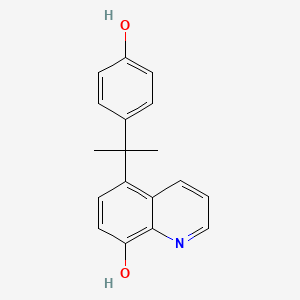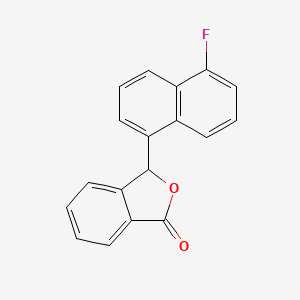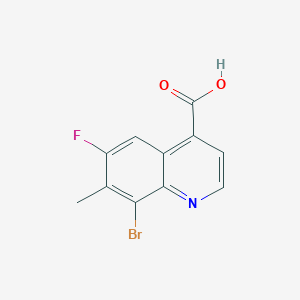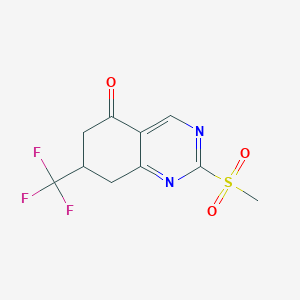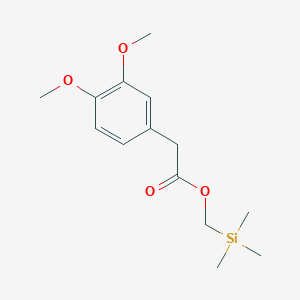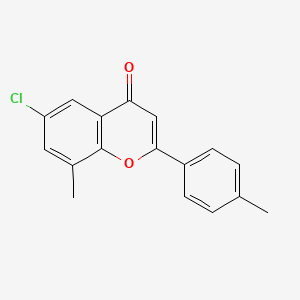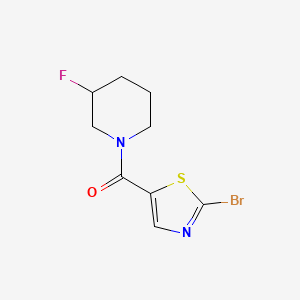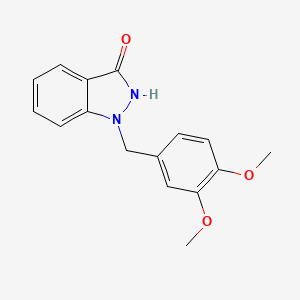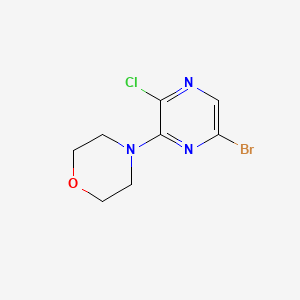
6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3-chloro-4-fluorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable purine derivative. One common method involves the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby disrupting cellular processes such as DNA synthesis and repair. The compound’s ability to bind to these enzymes is attributed to its structural similarity to natural purine substrates .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
Compared to similar compounds, 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one is unique due to its purine ring system, which imparts specific biological activity. Its structural features allow it to interact with a different set of molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
123994-77-4 |
|---|---|
Molecular Formula |
C11H7ClFN5O |
Molecular Weight |
279.66 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7ClFN5O/c12-6-3-5(1-2-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19) |
InChI Key |
QCVDQVZWWDKIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



